molecular formula C7H5N3O B7721236 CID 7006

CID 7006

Cat. No. B7721236
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 7006 is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 7006 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 7006 including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CID 7006, also known as Romidepsin , is an anticancer agent used in cutaneous T-cell lymphoma (CTCL) and other peripheral T-cell lymphomas (PTCLs) . The primary target of Romidepsin is the enzymes known as histone deacetylases .

Mode of Action

Romidepsin acts as a prodrug with the disulfide bond undergoing reduction within the cell to release a zinc-binding thiol . The thiol binds to a zinc atom in the binding pocket of Zn-dependent histone deacetylase to block its activity . Thus, it is an HDAC inhibitor .

Biochemical Pathways

The inhibition of histone deacetylases by Romidepsin leads to an accumulation of acetylated histones. This can result in chromatin remodeling, which affects gene expression. The genes influenced are often involved in cell cycle arrest, differentiation, and apoptosis, which are key processes in cancer development .

Pharmacokinetics

Romidepsin is administered intravenously . It is primarily metabolized in the liver, mostly CYP3A4-mediated . The elimination half-life of Romidepsin is approximately 3 hours . The protein binding of Romidepsin is between 92-94% .

Result of Action

The result of Romidepsin’s action is the induction of apoptosis . By inhibiting histone deacetylases, it influences gene expression in a way that promotes cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

The action of Romidepsin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of Romidepsin. Additionally, factors such as the patient’s liver function could impact the drug’s metabolism and efficacy .

properties

IUPAC Name

1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 7006

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.